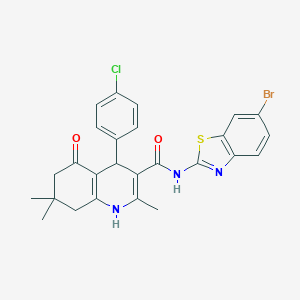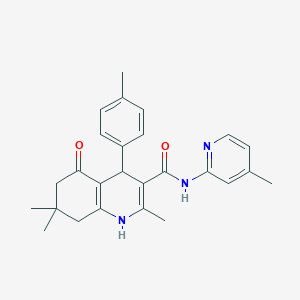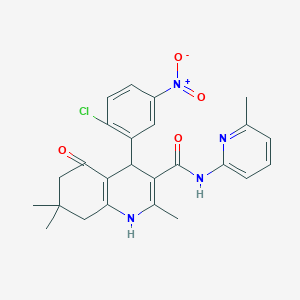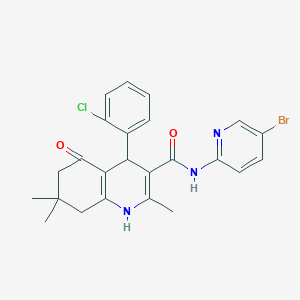![molecular formula C23H19N3OS2 B304286 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304286.png)
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenothiazine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are both implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has several biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One direction is to further elucidate its mechanism of action and identify specific signaling pathways that it modulates. Another direction is to investigate its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-(10H-phenothiazin-10-ylcarbonyl)thiophene-3-carboxylic acid with isopropylamine and 2-bromo-3-chloropyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to have potential therapeutic applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Formule moléculaire |
C23H19N3OS2 |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C23H19N3OS2/c1-13(2)15-12-11-14-20(24)21(29-22(14)25-15)23(27)26-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)26/h3-13H,24H2,1-2H3 |
Clé InChI |
BXNANIJLGQHPOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N |
SMILES canonique |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















